molecular formula C12H11FN2OS B2987717 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 292160-95-3

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2987717
CAS RN: 292160-95-3
M. Wt: 250.29
InChI Key: ICBMZBNXZBUEGL-UHFFFAOYSA-N
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Description

“N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . It’s important to note that the specific properties and potential applications of this compound may vary based on its molecular structure and other factors .


Molecular Structure Analysis

The molecular structure of a compound like “N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide” can be determined using techniques such as 1H NMR, 13C NMR, and HRMS . These techniques provide detailed information about the compound’s atomic composition and arrangement .


Chemical Reactions Analysis

The chemical reactions involving “N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide” can be complex and varied. For example, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Anticonvulsant Activity

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide derivatives have shown potential as anticonvulsant agents. For instance, Liu et al. (2016) synthesized new benztriazoles with heterocycle substituents, exhibiting potent anticonvulsant activity and lower neurotoxicity compared to standard drugs (Liu, Zhang, Jin, & Quan, 2016). Additionally, Kohn et al. (1993) explored alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which demonstrated outstanding activity in seizure tests in mice, comparable to phenytoin (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Anticancer and Antimicrobial Potential

Compounds related to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide have been evaluated for their anticancer and antimicrobial activities. For example, Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, investigating their inhibitory activities on Src kinase and their effects on cancer cell proliferation (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011). Additionally, Alsantali et al. (2020) focused on fluorene-based thiazole derivatives, which displayed significant cytotoxic activity against cancer cell lines and potent antimicrobial effects (Alsantali, Hussein, Obaid, Morad, Altass, Alharbi, Hameed, Jassas, Abourehab, Asghar, & Moussa, 2020).

Inhibition of α-Glucosidase Enzyme

Koppireddi et al. (2014) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which exhibited significant inhibition of α-glucosidase enzyme, suggesting their potential as antidiabetic agents (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8(16)15-12-14-7-11(17-12)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBMZBNXZBUEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

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